2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
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Overview
Description
2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the condensation of resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid . This method yields the chromene core, which can then be further functionalized to introduce the methoxy and acetate groups. Another approach involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts, green solvents, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproduct formation .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups to the aromatic ring or acetate group .
Scientific Research Applications
2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase or interact with cellular receptors to exert its biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives such as:
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 2-Methoxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranosiduronic acid
Uniqueness
What sets 2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and acetate groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate, also known as a chromenone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H14O5, with a molecular weight of approximately 310.3 g/mol. The compound features a benzopyran moiety that contributes to its unique chemical reactivity and biological properties. The methoxy and acetate functional groups enhance its solubility and interaction with biological targets, making it particularly valuable in research contexts.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
- Mechanism : The compound has shown potential against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Studies suggest that it may inhibit bacterial growth by interfering with cellular pathways or enzyme activity .
- Case Study : In a screening of coumarin analogues, derivatives similar to this compound displayed significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL against pathogens like Bacillus subtilis and Klebsiella pneumoniae .
2. Antioxidant Activity
- Mechanism : The compound is believed to exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Research Findings : Studies have shown that related compounds can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage .
3. Anti-inflammatory Effects
- Mechanism : Preliminary findings indicate that the compound may interact with specific enzymes involved in inflammatory pathways, potentially modulating cytokine production and reducing inflammation.
- Evidence : Research has pointed towards the potential of chromenone derivatives in inhibiting pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. The presence of electron-donating groups like methoxy enhances its interaction with biological targets compared to compounds with electron-withdrawing groups .
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate | C16H14O5 | Similar chromenone structure |
2,6-Dimethyl-4-oxo-4H-chromeno[3,4-d][1,3]oxazol-7-yl acetate | C18H16N2O5 | Contains nitrogen heteroatom |
3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetate | C17H16O5 | Variation in methyl substitution pattern |
This table illustrates how variations in structure can lead to differences in biological activity among similar compounds.
Properties
CAS No. |
62536-79-2 |
---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[2-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11(19)23-16-6-4-3-5-13(16)15-10-22-17-9-12(21-2)7-8-14(17)18(15)20/h3-10H,1-2H3 |
InChI Key |
JPHNBAIEMVHALG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
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